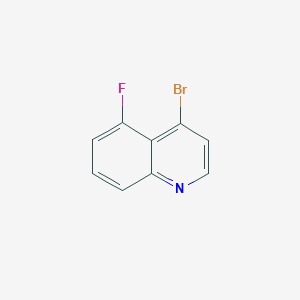

4-ブロモ-5-フルオロキノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-5-fluoroquinoline is a quinoline derivative with the molecular formula C9H5BrFN . It is a white to yellow solid .

Synthesis Analysis

The synthesis of quinoline derivatives like 4-Bromo-5-fluoroquinoline can be achieved through various methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Other methods include the use of transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 4-Bromo-5-fluoroquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring. It has a bromine atom at the 4th position and a fluorine atom at the 5th position .Chemical Reactions Analysis

Fluorinated quinolines like 4-Bromo-5-fluoroquinoline can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical and Chemical Properties Analysis

4-Bromo-5-fluoroquinoline is a white to yellow solid . It has a molecular weight of 226.05 .科学的研究の応用

フルオロ化キノリンの合成

4-ブロモ-5-フルオロキノリンを含むフルオロ化キノリンは、さまざまな方法で合成されます。 これらの方法では、環化反応や環状付加反応、ハロゲン原子やジアザ基の置換、さらには直接フッ素化が利用されます .

多価フッ素化キノリンの官能基化

4-ブロモ-5-フルオロキノリンを含む多価フッ素化キノリンの官能基化に関する新しいアプローチが研究されています。 これらには、フッ素原子の求核置換反応、クロスカップリング反応、有機金属化合物を基にした合成などが含まれます .

生物活性

4-ブロモ-5-フルオロキノリンを含むフルオロキノリンは、著しい生物活性を示します。 さまざまな酵素を阻害することが明らかになっており、抗菌、抗腫瘍、抗ウイルス活性などがあります .

医薬品用途

4-ブロモ-5-フルオロキノリンを含むキノリン骨格は、合成抗マラリア薬の探索の基本構造として用いられてきました . ブレクイナー®とその類似体は、移植医療や関節リウマチ、乾癬の治療にも使用されています .

農業用途

4-ブロモ-5-フルオロキノリンを含む多くのフルオロ化キノリンは、農業で利用されています .

液晶用成分

4-ブロモ-5-フルオロキノリンを含むフルオロ化キノリンは、液晶の成分としても使用されます .

シアニン色素

4-ブロモ-5-フルオロキノリンを含むキノリンは、シアニン色素の製造に使用されています .

研究開発

4-ブロモ-5-フルオロキノリンは、ライフサイエンス、マテリアルサイエンス、化学合成、クロマトグラフィー、分析研究など、科学研究で使用されています .

作用機序

Target of Action

It is known that quinolines, the family to which 4-bromo-5-fluoroquinoline belongs, are widespread in nature and have been used traditionally in various drugs due to their inhibitory effects on various enzymes .

Mode of Action

Quinolines, in general, are known to interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Quinolines are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The biochemical properties of 4-Bromo-5-fluoroquinoline are not fully understood. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. These interactions can be influenced by the presence of halogen atoms, such as bromine and fluorine, which can form halogen bonds and enhance the binding affinity of the compound .

Cellular Effects

Quinoline derivatives have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of quinoline derivatives can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of quinoline derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Quinoline derivatives are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Quinoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can affect their activity or function .

特性

IUPAC Name |

4-bromo-5-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTZWZZICFWTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)

![2-[2-[2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylcarbamoyloxy]ethoxy]ethoxy]ethyl N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]carbamate](/img/structure/B2583742.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2583744.png)

![2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2583748.png)